2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid

Catalog No.
S15933102
CAS No.
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic aci...

Product Name

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid

IUPAC Name

2-amino-3-hydroxy-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c14-11(13(16)17)12(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)

InChI Key

WTPXHLPRZOYVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)N)O

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid, also known as (2S,3S)-3-amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, is a non-proteinogenic alpha-amino acid characterized by its unique structure that includes a naphthalene moiety. Its molecular formula is C13H13NO3C_{13}H_{13}NO_{3} with a molecular weight of approximately 231.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its structural features that can mimic natural amino acids while providing distinct reactivity profiles .

Typical of amino acids and phenolic compounds, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Acylation: The amino group can participate in acylation reactions, leading to the formation of amides.
  • Redox Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

These reactions highlight the versatility of 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid in synthetic organic chemistry.

Several synthetic routes can be employed to produce 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid:

  • Starting from Naphthalene Derivatives: One common method involves the alkylation of naphthalene derivatives followed by hydrolysis and amination steps.
  • Using Amino Acid Precursors: Another approach is the modification of existing amino acids through selective hydroxylation and introduction of the naphthalene moiety via Friedel-Crafts reactions.
  • Enzymatic Synthesis: Biocatalytic methods using specific enzymes could also be explored for more environmentally friendly synthesis routes.

Each method offers different advantages in terms of yield, purity, and environmental impact.

The compound has several potential applications:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug development targeting neurological disorders.
  • Biochemical Research: It can be used as a tool in studying amino acid metabolism and neurotransmitter function.
  • Synthetic Chemistry: As a versatile building block, it can be utilized in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid58438-03-21.00Different stereochemistry affecting biological activity
(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride122745-11-30.98Hydrochloride salt form; may exhibit different solubility properties
(S)-2-Amino-3-(naphthalen-2-yl)propanoic acid55516-54-61.00Another stereoisomer with potential differences in receptor interaction
(R)-2-Amino-3-hydroxypropanoic acid76985-09-61.00Lacks the naphthalene group; simpler structure

These compounds illustrate the diversity within this class of molecules and their varying properties due to stereochemistry and functional groups.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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